1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the fourth position
Preparation Methods
The synthesis of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The resulting compound undergoes cyclization with hydrazine to form the pyrazole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine can be compared with other trifluoromethyl-substituted compounds, such as:
- Trifluoromethane
- 1,1,1-trifluoroethane
- Hexafluoroacetone
These compounds share the trifluoromethyl group, which imparts similar properties such as increased stability and lipophilicity.
Properties
Molecular Formula |
C10H8F3N3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-3-1-2-4-9(8)16-6-7(14)5-15-16/h1-6H,14H2 |
InChI Key |
LHVKBFGLVNDDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.